

A Comprehensive Technical Guide to BOC-D-Leucine Monohydrate (CAS: 16937-99-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BOC-D-Leucine monohydrate*

Cat. No.: *B2979940*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-D-Leucine monohydrate, with the CAS number 16937-99-8, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of the unnatural D-isomer of the essential amino acid leucine, it features a tert-butyloxycarbonyl (BOC) protecting group on its alpha-amino functionality. This strategic protection renders it an indispensable tool in solid-phase peptide synthesis (SPPS) and as a key intermediate in the manufacturing of a variety of pharmaceuticals.^[1] Its hydrophobic nature and bulky side chain can be leveraged to modulate the conformational properties and enzymatic stability of peptides.^[1] This guide provides an in-depth overview of its properties, synthesis, and applications, complete with experimental protocols and logical diagrams to facilitate its use in research and development.

Physicochemical Properties

BOC-D-Leucine monohydrate is a white crystalline powder.^[2] Its core physicochemical characteristics are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	16937-99-8	[1]
Molecular Formula	C ₁₁ H ₂₁ NO ₄ ·H ₂ O	[1]
Molecular Weight	249.31 g/mol	[3]
Melting Point	80-90 °C	[3] [4]
Boiling Point	356.0 ± 25.0 °C (Predicted)	[1]
Density	1.061 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Low solubility in water. Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. [2] Insoluble in dichloromethane and ethyl acetate. [1]	[1] [2]
Optical Rotation	[α]D ²⁰ = +24 ± 2° (c=2 in Acetic Acid)	[3]
Appearance	White crystalline powder	[2]

Applications in Research and Drug Development

The primary application of **BOC-D-Leucine monohydrate** lies in its role as a protected amino acid for peptide synthesis. The BOC group provides a robust yet readily cleavable protection for the amine, preventing unwanted side reactions during peptide bond formation.[\[5\]](#) It is a crucial component in the synthesis of peptide-based therapeutics, including antibiotics, antivirals, and anticancer drugs.[\[6\]](#)

Beyond standard peptide synthesis, **BOC-D-Leucine monohydrate** serves as a critical chiral intermediate in the synthesis of several small-molecule drugs. Notably, it is a key side chain for the antiviral drug atazanavir and is used in the preparation of the anti-cancer drug BB-2516, the anti-inflammatory drug RO-31-9790, and the anti-hepatitis C virus drug telaprevir.[\[1\]](#)

Furthermore, the deprotected form, D-Leucine, has demonstrated potent anti-seizure effects in preclinical studies.^[7] Research suggests that D-Leucine may act as a signaling molecule, potentially through a novel pathway that does not involve conventional seizure-related receptors.^{[8][9]} This opens up new avenues for the development of epilepsy treatments.

Experimental Protocols

Synthesis of BOC-D-Leucine Monohydrate

A common method for the synthesis of BOC-D-Leucine involves the reaction of D-Leucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

- D-Leucine
- Di-tert-butyl dicarbonate (Boc₂O)
- 1,4-Dioxane
- 1N Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Water
- Saturated potassium bisulfate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a mixture of D-leucine (e.g., 8g, 0.061 mmol) in 1,4-dioxane (200ml), add aqueous sodium hydroxide solution (1N, 8.5 ml) and di-tert-butyl dicarbonate (17.5 g, 80 mmol).
- Stir the mixture overnight at room temperature.

- Evaporate the solvent in vacuo.
- Dilute the residue with water (50 ml) and wash with ethyl acetate (2 x 50 ml) to remove unreacted Boc₂O.
- Adjust the aqueous phase to a pH of 2-3 with a saturated potassium bisulfate solution.
- Extract the product with ethyl acetate (3 x 50 ml).
- Combine the organic layers and wash with brine (2 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to yield BOC-D-Leucine as a white solid. The monohydrate can be obtained through appropriate crystallization techniques if needed.
[\[1\]](#)

General Protocol for BOC Solid-Phase Peptide Synthesis (SPPS)

BOC-D-Leucine monohydrate is a standard building block in BOC-based SPPS. The following is a generalized workflow for incorporating a BOC-protected amino acid into a growing peptide chain on a solid support.

Materials:

- Peptide-resin (e.g., Merrifield resin) with a free amino group
- **BOC-D-Leucine monohydrate**
- Coupling reagent (e.g., HATU, HBTU)
- Base (e.g., DIEA)
- Solvent (e.g., DMF, DCM)
- Deprotection solution: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)

- Neutralization solution: DIEA in DCM (e.g., 5% v/v)

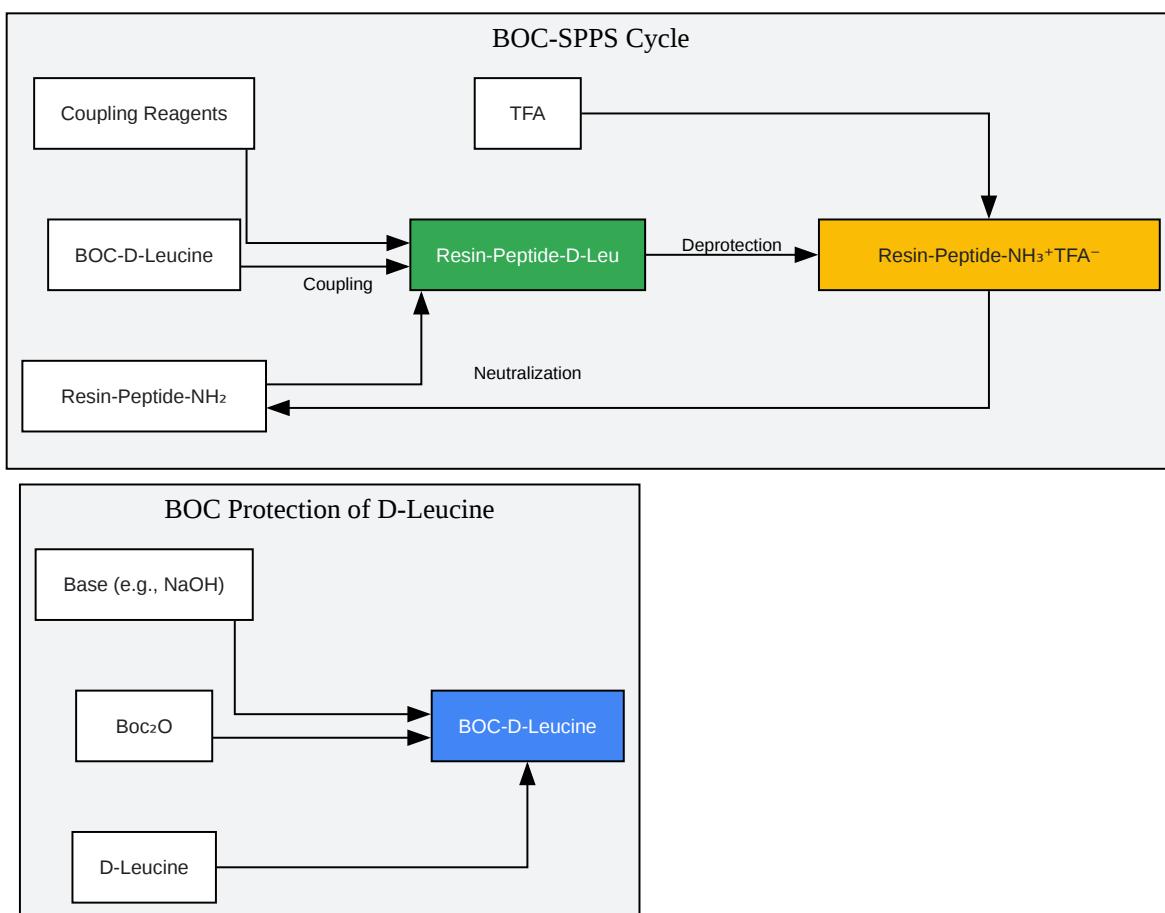
Procedure:

- Resin Swelling: Swell the peptide-resin in an appropriate solvent like DCM or DMF.
- BOC Deprotection:
 - Treat the resin with a 50% TFA in DCM solution for approximately 20-30 minutes to remove the BOC protecting group from the N-terminal amino acid of the peptide chain.[10]
 - Wash the resin thoroughly with DCM to remove excess TFA.
- Neutralization:
 - Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing with a solution of 5% DIEA in DCM.[11]
 - Wash the resin again with DCM to remove excess base.
- Amino Acid Coupling:
 - In a separate vessel, pre-activate the **BOC-D-Leucine monohydrate** by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIEA) in a suitable solvent like DMF.
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for 1-2 hours.
 - Monitor the reaction completion using a qualitative test such as the Kaiser test.
- Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
- Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

- Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[\[12\]](#)

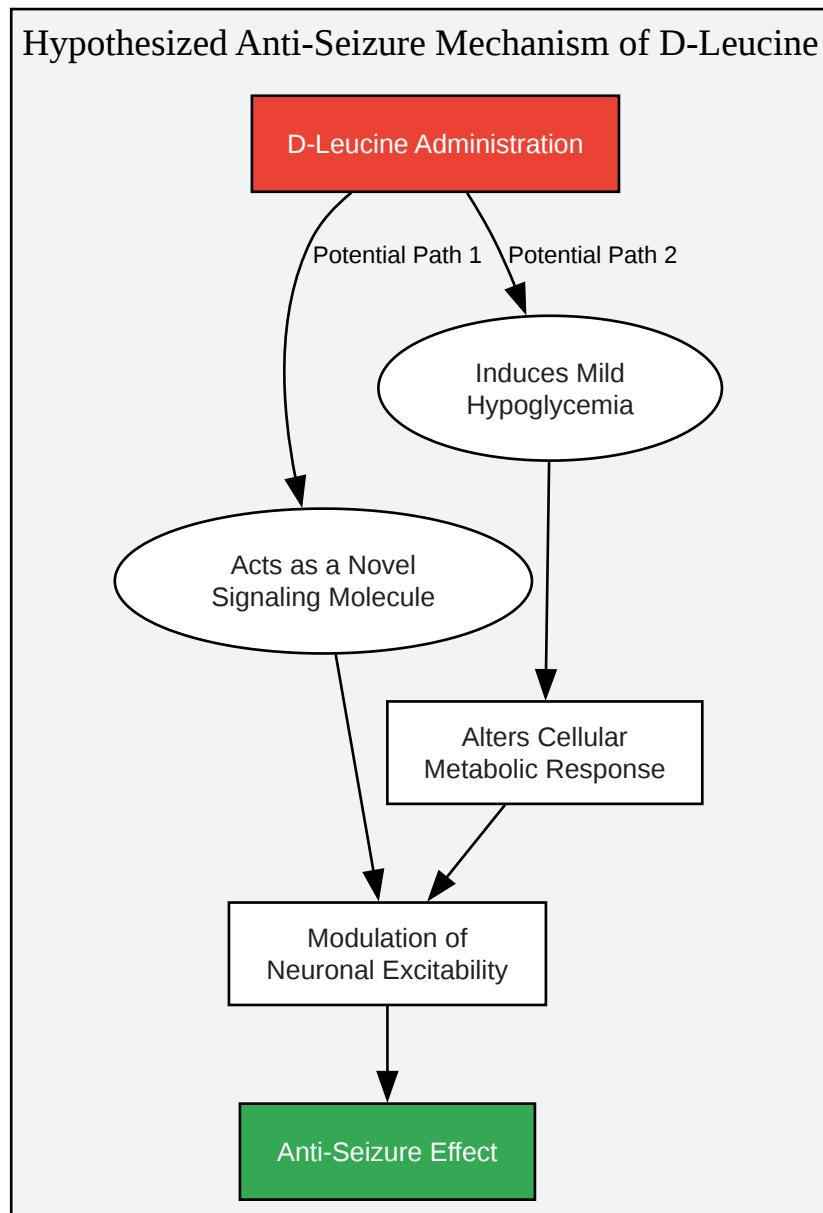
Visualizations

The following diagrams illustrate key conceptual workflows related to **BOC-D-Leucine monohydrate**.



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Caption: Workflow for BOC protection of D-Leucine and its use in a solid-phase peptide synthesis cycle.

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Caption: A conceptual diagram illustrating the hypothesized, yet unconfirmed, pathways for the anti-seizure effects of D-Leucine.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to BOC-D-Leucine Monohydrate (CAS: 16937-99-8)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2979940#boc-d-leucine-monohydrate-cas-number-16937-99-8-properties>]

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